molecular formula C16H14ClN3.HCl B192721 7-Chloro Epinastine Hydrochloride CAS No. 80012-45-9

7-Chloro Epinastine Hydrochloride

カタログ番号: B192721
CAS番号: 80012-45-9
分子量: 320.2 g/mol
InChIキー: SKQNTLALARIPLX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-Chloro Epinastine Hydrochloride is a derivative of the antihistamine compound Epinastine. It is primarily used in the treatment of allergic conditions such as allergic conjunctivitis. This compound works as a selective H1 receptor antagonist, blocking the effects of histamine and thus alleviating allergy symptoms such as itching, redness, and swelling .

準備方法

The preparation of 7-Chloro Epinastine Hydrochloride involves several synthetic routes and reaction conditions. One method includes reacting 6-chloromethyl-11-dihydro-dibenzo[b,e]azepine with an amino reagent under protection to generate an amino-protective compound. This is followed by reduction and deprotection reactions to produce 6-aminomethyl-6,11-dihydro-dibenzo[b,e]azepine. Finally, cyanogen bromide cyclization is performed on this intermediate, neutralized with alkali, and reacted with hydrochloric acid to yield this compound . This method is advantageous for industrial production due to its accessible raw materials, fewer byproducts, and high product purity.

化学反応の分析

7-Chloro Epinastine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

科学的研究の応用

Clinical Applications

1.1 Treatment of Allergic Conjunctivitis

Epinastine is primarily indicated for the prevention of itching associated with allergic conjunctivitis. It is administered topically as an ophthalmic solution (0.05%) and has demonstrated efficacy in alleviating symptoms such as itching and redness without systemic absorption, minimizing potential side effects .

  • Dosage and Administration : The recommended dosage is one drop in each eye twice daily. Clinical studies have shown that it provides relief within 3 to 5 minutes after administration, with effects lasting up to 8 hours .

1.2 Oral Formulations

In addition to its ophthalmic use, Epinastine is available in oral tablet form (10 to 20 mg once daily) and syrup for pediatric patients. This versatility allows for broader application in managing allergic conditions beyond just ocular symptoms .

Pharmacokinetics

The pharmacokinetic profile of Epinastine reveals important characteristics relevant to its clinical use:

  • Bioavailability : Approximately 40% when administered orally; however, its topical application results in minimal systemic exposure .
  • Protein Binding : About 64% bound to plasma proteins, which influences its distribution and efficacy .
  • Elimination Half-life : Approximately 12 hours, allowing for convenient dosing schedules .

Research Findings and Case Studies

Recent research has explored novel applications for Epinastine beyond allergic conjunctivitis:

4.1 Hybrid Drug Development

Innovative studies have focused on creating hybrid compounds by combining Epinastine with non-steroidal anti-inflammatory drugs (NSAIDs). These hybrids have shown promising anti-inflammatory effects in vitro, with certain compounds demonstrating significant inhibition of nitric oxide production in macrophages . This suggests potential therapeutic avenues for treating inflammatory disorders while minimizing side effects associated with traditional NSAIDs.

4.2 Clinical Trials

Clinical trials have consistently demonstrated the efficacy of Epinastine compared to placebo in various models of allergic conjunctivitis, including conjunctival antigen challenges and environmental field studies during allergy seasons. These trials confirm its rapid onset and sustained effect over extended periods without significant adverse effects .

Comparative Data Table

The following table summarizes key characteristics and findings related to Epinastine:

FeatureDetails
Formulations Ophthalmic solution (0.05%), oral tablets
Indications Allergic conjunctivitis
Mechanism of Action Mast cell stabilization, H1 receptor antagonism
Onset of Action 3-5 minutes
Duration of Effect Up to 8 hours
Bioavailability (oral) ~40%
Protein Binding 64%
Half-life ~12 hours

作用機序

The mechanism of action of 7-Chloro Epinastine Hydrochloride involves multiple pathways:

類似化合物との比較

7-Chloro Epinastine Hydrochloride is unique compared to other similar compounds due to its specific chemical structure and mechanism of action. Similar compounds include:

生物活性

7-Chloro Epinastine Hydrochloride is a potent antihistamine primarily used in the treatment of allergic conditions, including allergic rhinitis and conjunctivitis. It is a derivative of epinastine, which acts as a selective antagonist of the histamine H1 receptor. This article explores the biological activity of this compound, including its pharmacokinetics, mechanism of action, efficacy in clinical studies, and safety profile.

  • Molecular Formula : C16_{16}H15_{15}Cl2_2N3_3
  • Molecular Weight : 320.22 g/mol
  • CAS Number : 80012-45-9

This compound exhibits its biological activity primarily through the following mechanisms:

  • H1 Receptor Antagonism : It selectively binds to H1 receptors, inhibiting the action of histamine, which is responsible for allergy symptoms such as itching, sneezing, and inflammation .
  • Immunomodulatory Effects : The compound has been shown to modulate dendritic cell function, leading to a suppression of Th2 immune responses associated with allergic reactions .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals important insights into its absorption, distribution, metabolism, and excretion:

  • Absorption : Following administration as an ophthalmic solution (0.05%), peak plasma concentrations are achieved within approximately 2 hours .
  • Distribution : The drug is about 64% bound to plasma proteins and has a volume of distribution indicating significant tissue uptake .
  • Metabolism : Metabolism occurs primarily in the liver, with approximately 90% excreted unchanged in urine and feces .
  • Elimination Half-life : The terminal half-life is approximately 12 hours, allowing for twice-daily dosing regimens .

Efficacy in Clinical Studies

Clinical trials have demonstrated the efficacy of this compound in managing allergic symptoms:

  • Allergic Conjunctivitis : In a study involving patients with allergic conjunctivitis, administration of the drug resulted in significant improvement in ocular itching compared to placebo within 3 to 5 minutes post-administration .
  • Nasal Allergies : A double-blind crossover study showed that epinastine effectively suppressed nasal symptoms provoked by orchard grass pollen, with significant reductions in sneezing observed at 30 and 60 minutes post-dose .

Safety Profile

The safety profile of this compound has been evaluated through various preclinical and clinical studies:

  • Toxicity Studies : In animal studies, no significant ocular or systemic toxicity was observed even at higher concentrations (up to 0.5%) over extended periods (6 months) .
  • Mutagenicity Tests : Epinastine was negative for mutagenicity in several assays, including the Ames test and in vivo clastogenicity studies .

Comparative Efficacy

A comparative analysis with other antihistamines highlights the advantages of using this compound:

AntihistamineOnset of ActionDurationSedation PotentialCardiotoxicity Risk
7-Chloro Epinastine3–5 minutes~8 hoursLowLow
Cetirizine~1 hour~24 hoursModerateModerate
Fexofenadine~1 hour~12 hoursLowLow

特性

IUPAC Name

16-chloro-2,4-diazatetracyclo[12.4.0.02,6.07,12]octadeca-1(14),3,7,9,11,15,17-heptaen-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3.ClH/c17-12-5-6-14-11(8-12)7-10-3-1-2-4-13(10)15-9-19-16(18)20(14)15;/h1-6,8,15H,7,9H2,(H2,18,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKQNTLALARIPLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3CC4=C(N2C(=N1)N)C=CC(=C4)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90608615
Record name 7-Chloro-9,13b-dihydro-1H-dibenzo[c,f]imidazo[1,5-a]azepin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80012-45-9
Record name 1H-Dibenz[c,f]imidazo[1,5-a]azepin-3-amine, 7-chloro-9,13b-dihydro-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80012-45-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Chloro-9,13b-dihydro-1H-dibenzo[c,f]imidazo[1,5-a]azepin-3-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90608615
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-Chloro Epinastine Hydrochloride
Reactant of Route 2
7-Chloro Epinastine Hydrochloride
Reactant of Route 3
Reactant of Route 3
7-Chloro Epinastine Hydrochloride
Reactant of Route 4
7-Chloro Epinastine Hydrochloride
Reactant of Route 5
Reactant of Route 5
7-Chloro Epinastine Hydrochloride
Reactant of Route 6
7-Chloro Epinastine Hydrochloride

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。